3,4'-dimethylbiphenyl-4-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate
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Overview
Description
3,4’-dimethylbiphenyl-4-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate is a complex organic compound with a unique structure that combines biphenyl, cyclopropane, and isoindoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’-dimethylbiphenyl-4-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate typically involves multiple steps. The starting materials often include biphenyl derivatives, cyclopropane intermediates, and isoindoline precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
3,4’-dimethylbiphenyl-4-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3,4’-dimethylbiphenyl-4-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4’-dimethylbiphenyl-4-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-dimethylbiphenyl
- 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoic acid
- 3,4’-dimethylbiphenyl-4-yl acetate
Uniqueness
3,4’-dimethylbiphenyl-4-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C34H31NO4 |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
[2-methyl-4-(4-methylphenyl)phenyl] 2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-3-phenylpropanoate |
InChI |
InChI=1S/C34H31NO4/c1-19-8-10-22(11-9-19)23-12-15-29(20(2)16-23)39-34(38)28(17-21-6-4-3-5-7-21)35-32(36)30-24-13-14-25(27-18-26(24)27)31(30)33(35)37/h3-16,24-28,30-31H,17-18H2,1-2H3 |
InChI Key |
SLTMAXLSSVXZQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C(CC3=CC=CC=C3)N4C(=O)C5C6C=CC(C5C4=O)C7C6C7)C |
Origin of Product |
United States |
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